An In-depth Technical Guide to 2-Methoxy-5-(pyridin-4-yl)aniline
An In-depth Technical Guide to 2-Methoxy-5-(pyridin-4-yl)aniline
This guide provides a comprehensive technical overview of 2-Methoxy-5-(pyridin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, potential applications, and safe handling protocols.
Core Chemical Identity and Descriptors
Accurate identification is paramount in chemical research and development. 2-Methoxy-5-(pyridin-4-yl)aniline is a biaryl compound, structurally characterized by a methoxy-substituted aniline ring linked to a pyridine ring at the 4-position.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 104994-92-5 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | |
| IUPAC Name | 2-methoxy-5-(pyridin-4-yl)aniline | [2] |
| SMILES | COC1=C(C=C(C=C1)C2=CC=NC=C2)N | [2] |
| InChI | InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3 | [2] |
| InChIKey | FBAWXJMSEFDNOH-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Methoxy-5-(pyridin-4-yl)aniline is most effectively achieved via palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C-C bonds. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance and generally high yields.[3][4]
Conceptual Synthesis via Suzuki-Miyaura Coupling
The logical disconnection for this molecule points to two primary starting materials: a halogenated aniline derivative and a pyridine boronic acid or ester. The key is the formation of the C-C bond between the aniline and pyridine rings.
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Precursor 1: 5-Bromo-2-methoxyaniline (or the corresponding iodo or triflate derivative). The halogen provides the electrophilic site for the palladium catalyst to undergo oxidative addition.
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Precursor 2: Pyridine-4-boronic acid. This organoboron compound serves as the nucleophilic partner in the catalytic cycle.
The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base (e.g., potassium carbonate, sodium carbonate) to activate the boronic acid for transmetalation.
Caption: Conceptual workflow for the Suzuki-Miyaura cross-coupling synthesis.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is adapted from established methods for similar biaryl syntheses.[3]
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Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-methoxyaniline (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degassing prevents oxidation of the catalyst.
-
Reaction: Heat the mixture with vigorous stirring to 90-100 °C for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-Methoxy-5-(pyridin-4-yl)aniline.
Applications in Research and Drug Development
While specific applications for 2-Methoxy-5-(pyridin-4-yl)aniline are not extensively documented in public literature, its core structure is a "privileged scaffold" in medicinal chemistry. The combination of an aniline moiety and a pyridine ring is present in a multitude of biologically active molecules, particularly kinase inhibitors.[5][6]
Potential as a Kinase Inhibitor Scaffold
The aniline and pyridine rings are crucial pharmacophores that can form key hydrogen bonds and π-stacking interactions within the ATP-binding pocket of various kinases.[5] Kinases are critical targets in oncology and inflammatory diseases. Derivatives of this scaffold could potentially be developed as inhibitors for targets such as EGFR, VEGFR-2, Mer, and c-Met.[6][7]
Caption: Pharmacophoric interactions of the aniline-pyridine scaffold.
Broader Biological Relevance
The pyridine nucleus is a fundamental component in a wide range of pharmacologically active agents, including antibacterial, antiviral, and anti-inflammatory compounds.[5] Furthermore, aminopyridine derivatives have been explored as drug candidates for neglected tropical diseases.[8] The specific methoxy and amine substitutions on the aniline ring provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Characterization
Confirmation of the structure and purity of synthesized 2-Methoxy-5-(pyridin-4-yl)aniline is essential. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons on both the aniline and pyridine rings, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Would display distinct signals for each of the 12 carbon atoms in the molecule, including the methoxy carbon and the carbons of the two aromatic rings.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 201.10.
-
Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C-O stretching of the methoxy ether.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically showing a single major peak under various detection wavelengths (e.g., 254 nm).
Safety and Handling
Table 2: General Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. Wear protective gloves, protective clothing, and eye/face protection. |
| Carcinogenicity | Suspected of causing cancer.[10] Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
| Engineering Controls | Work in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are accessible. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety goggles, a lab coat, and nitrile gloves. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[1] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
References
-
MDPI. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Available from: [Link]
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CPAchem. Safety data sheet according to 1907/2006/EC, Article 31. Available from: [Link]
-
PubChemLite. 2-methoxy-5-(pyridin-4-yl)aniline. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Pharmacological Activities of Pyridine Derivatives: A Review. Available from: [Link]
-
PMC (PubMed Central). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
PMC (PubMed Central). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Available from: [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
-
PMC (PubMed Central). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available from: [Link]
Sources
- 1. 104994-92-5|2-Methoxy-5-(pyridin-4-yl)aniline|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-methoxy-5-(pyridin-4-yl)aniline (C12H12N2O) [pubchemlite.lcsb.uni.lu]
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- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpps.com [wjpps.com]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
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